Cas no 6408-50-0 (1-2,(3)-Methylanilino-4-(methylamino)anthraquinone)
1-2,(3)-Methylanilino-4-(methylamino)anthraquinone Chemical and Physical Properties
Names and Identifiers
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- Solvent Blue 63
- 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione
- 1-(methylamino)-4-[(3-methylphenyl)amino]anthraquinone
- AC1Q6JUO
- Anthraquinone, 1-(methylamino)-4-m-toluidino-
- C.I. 61520
- C.I. Solvent Blue 63
- Ceres Blue GN
- CTK8D9765
- Solvent Blue 63(1-(MethylaMino)-4-[(3-Methylphenyl)aMino]anthraquinone)
- Sudan Blue GN
- SureCN717132
- 69PQ2G7FDB
- NS00020863
- 6408-50-0
- SB83339
- EINECS 229-059-2
- 1-(Methylamino)-4-((3-methylphenyl)amino)anthraquinone
- SCHEMBL717132
- 1-(Methylamino)-4-(m-tolylamino)anthracene-9,10-dione
- 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
- UNII-69PQ2G7FDB
- 9, 1-(methylamino)-4-[(3-methylphenyl)amino]-
- 9,10-Anthracenedione, 1-(methylamino)-4-((3-methylphenyl)amino)-
- NSC 297574
- 1-[2,(3)-Methylanilino]-4-(methylamino)anthraquinone
- DTXSID7064318
- NSC-297574
- NSC297574
- 1-2,(3)-Methylanilino-4-(methylamino)anthraquinone
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- Inchi: 1S/C22H18N2O2/c1-13-6-5-7-14(12-13)24-18-11-10-17(23-2)19-20(18)22(26)16-9-4-3-8-15(16)21(19)25/h3-12,23-24H,1-2H3
- InChI Key: GBAJQXFGDKEDBM-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C2=C(C=CC(=C21)NC1C=CC=C(C)C=1)NC)=O
Computed Properties
- Exact Mass: 342.13694
- Monoisotopic Mass: 342.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 5.9
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- Density: 1.312
- Boiling Point: 566.4 °C at 760 mmHg
- Flash Point: 566.4 °C at 760 mmHg
- Refractive Index: 1.715
- PSA: 58.2
- LogP: 4.70170
1-2,(3)-Methylanilino-4-(methylamino)anthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M236925-250mg |
1-[2,(3)-Methylanilino]-4-(methylamino)anthraquinone |
6408-50-0 | 250mg |
$ 121.00 | 2023-09-07 | ||
| TRC | M236925-500mg |
1-[2,(3)-Methylanilino]-4-(methylamino)anthraquinone |
6408-50-0 | 500mg |
$ 190.00 | 2023-09-07 |
1-2,(3)-Methylanilino-4-(methylamino)anthraquinone Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-2,(3)-Methylanilino-4-(methylamino)anthraquinone
1,2-(3)-Methylanilino-4-(methylamino)anthraquinone: A Comprehensive Overview
The compound with CAS No. 6408-50-0, commonly referred to as 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This anthraquinone derivative is characterized by its unique molecular structure, which incorporates both anilino and methylamino substituents. The anthraquinone core of the molecule serves as a versatile scaffold for various functional groups, making it a valuable compound in fields such as materials science, pharmaceuticals, and dye synthesis.
Recent advancements in chemical synthesis have enabled the precise control of substituent placement on the anthraquinone framework, leading to the development of 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone. This compound is notable for its potential applications in the creation of advanced materials, particularly in the realm of organic electronics. The presence of electron-donating groups like the anilino and methylamino substituents enhances the compound's electronic properties, making it a promising candidate for use in organic semiconductors and photovoltaic devices.
One of the most exciting areas of research involving this compound is its role in drug discovery. The anthraquinone moiety has long been recognized for its pharmacological activity, and the addition of specific substituents can further modulate its biological effects. Studies have shown that 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. Researchers are actively exploring its ability to interact with cellular pathways involved in chronic diseases, such as neurodegenerative disorders and cardiovascular conditions.
In addition to its biomedical applications, this compound has also found utility in the field of dye chemistry. The extended conjugation within the anthraquinone structure allows for strong absorption in the visible spectrum, making it an excellent candidate for use as a dye in various industrial processes. Recent innovations in dye-sensitized solar cells (DSSCs) have highlighted the potential of this compound to improve energy conversion efficiency by optimizing light absorption properties.
From a synthetic perspective, the preparation of 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone involves a series of carefully controlled reactions that ensure high purity and structural integrity. The use of modern catalytic techniques has significantly streamlined the synthesis process, reducing production costs and improving scalability. This has made the compound more accessible for both academic research and industrial applications.
Looking ahead, ongoing research into 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone is expected to uncover new functionalities and applications. Collaborative efforts between chemists, biologists, and materials scientists are paving the way for breakthroughs that could redefine its role in various industries. As our understanding of this compound deepens, it is poised to become an essential component in the development of next-generation materials and therapies.
In conclusion, 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone represents a remarkable example of how tailored molecular design can lead to versatile compounds with wide-ranging applications. Its unique combination of structural features and functional properties positions it as a key player in advancing scientific innovation across multiple disciplines.
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